

Application Notes and Protocols for OG 488 in Single-Molecule Imaging

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Compound of Interest

Compound Name: OG 488, SE

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Introduction to Oregon Green 488 (OG 488)

Oregon Green 488 (OG 488) is a bright, green-fluorescent dye derived from fluorescein.^{[1][2]} It is well-suited for applications requiring high fluorescence quantum yield and photostability.^{[3][4]} A key advantage of OG 488 is its pKa of approximately 4.6-4.8, which renders its fluorescence intensity largely insensitive to pH changes within the physiological range (pH 7.0-7.4).^{[3][4]} This contrasts with its parent compound, fluorescein, which exhibits significant pH-dependent fluorescence.^[5] These properties make OG 488 an excellent candidate for single-molecule imaging techniques, where robust and stable fluorescence is paramount.

Applications in Single-Molecule Imaging

OG 488 has been successfully employed in a variety of single-molecule imaging modalities, including:

- **Single-Molecule Förster Resonance Energy Transfer (smFRET):** In smFRET, OG 488 can serve as a donor fluorophore in conjunction with a suitable acceptor dye (e.g., Cy5) to probe intramolecular distances and conformational dynamics of biomolecules such as DNA and proteins.^{[6][7][8]} The high quantum yield of OG 488 is beneficial for efficient energy transfer.^[9]

- **Single-Molecule Tracking (SMT):** The brightness and photostability of OG 488 allow for the tracking of individual molecules over time to study their diffusion dynamics, interactions, and localization within complex biological systems like the plasma membrane of living cells.[\[2\]](#)
[\[10\]](#)
- **Stimulated Emission Depletion (STED) Microscopy:** OG 488 is a suitable dye for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light.[\[9\]](#) Its photostability allows it to withstand the high laser intensities used for stimulated emission.

Quantitative Data

The photophysical properties of OG 488 are summarized in the table below, with comparative data for the commonly used Alexa Fluor 488 where available.

Property	Oregon Green 488 (OG 488)	Alexa Fluor 488	Reference
Excitation Maximum (λ_{ex})	~496 nm	~490 nm	[3] [5]
Emission Maximum (λ_{em})	~524 nm	~525 nm	[3] [5]
Extinction Coefficient (ϵ)	~83,000 $\text{cm}^{-1}\text{M}^{-1}$	~73,000 $\text{cm}^{-1}\text{M}^{-1}$	[3] [5]
Fluorescence Quantum Yield (Φ)	~0.91	~0.92	[9]
Fluorescence Lifetime (τ)	~4.1 ns	~4.1 ns	[2]
pKa	~4.7	N/A (pH insensitive)	[3] [5]
Photostability	More photostable than fluorescein	Generally more photostable than OG 488	[5] [11]

Experimental Protocols

Protocol 1: Labeling of Proteins with OG 488 Maleimide for Single-Molecule Tracking

This protocol describes the labeling of a cysteine-containing protein with OG 488 C5 maleimide.

Materials:

- Protein of interest with a single accessible cysteine residue in a thiol-free buffer (e.g., PBS, pH 7.2)
- Oregon Green 488 C5 Maleimide
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Degassed buffer (PBS, pH 7.2)

Procedure:

- Protein Preparation:
 - Dissolve the protein in degassed PBS buffer at a concentration of 1-5 mg/mL.
 - To ensure the cysteine residue is reduced and available for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
- Dye Preparation:
 - Dissolve OG 488 C5 Maleimide in anhydrous DMF or DMSO to a final concentration of 10 mM. This should be done immediately before use.
- Labeling Reaction:

- Add a 10- to 20-fold molar excess of the dissolved OG 488 maleimide to the protein solution.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS buffer.
 - Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and OG 488 at ~496 nm. The DOL is calculated as: $DOL = (A_{max} \times \epsilon_{protein}) / ((A_{280} - A_{max} \times CF) \times \epsilon_{dye})$ where A_{max} is the absorbance at ~496 nm, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ is the molar extinction coefficient of the protein, ϵ_{dye} is the molar extinction coefficient of OG 488 (~83,000 cm⁻¹M⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.11).

Protocol 2: Single-Molecule FRET Imaging of Holliday Junctions with OG 488

This protocol outlines the imaging of a DNA Holliday junction labeled with OG 488 (donor) and a Cy5 derivative (acceptor) using Total Internal Reflection Fluorescence (TIRF) microscopy.[\[7\]](#)
[\[8\]](#)

Materials:

- Biotinylated DNA oligonucleotides, one labeled with OG 488 and another with an appropriate acceptor (e.g., Cy5).
- Streptavidin-coated quartz microscope slide.

- T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 8.0).
- Imaging buffer (T50 buffer supplemented with an oxygen scavenging system, e.g., 2 mM Trolox, 10 mM protocatechuic acid (PCA), and 50 nM protocatechuate-3,4-dioxygenase (PCD)).

Procedure:

- Sample Chamber Preparation:
 - Construct a flow chamber on a streptavidin-coated quartz slide.
 - Wash the chamber with T50 buffer.
- Immobilization of DNA:
 - Anneal the labeled DNA oligonucleotides to form the Holliday junction structure.
 - Introduce the biotinylated and fluorescently labeled Holliday junctions (at a concentration of ~50-100 pM) into the flow chamber and incubate for 5-10 minutes to allow for immobilization on the streptavidin surface.
 - Wash out unbound DNA with T50 buffer.
- Single-Molecule Imaging:
 - Introduce the imaging buffer into the flow chamber.
 - Image the sample on a TIRF microscope equipped with a 488 nm laser for OG 488 excitation and appropriate emission filters for detecting both OG 488 and the acceptor fluorescence simultaneously on two separate halves of an EMCCD camera.[\[12\]](#)
 - Acquire image series with a typical exposure time of 50-100 ms per frame for a duration that allows for the observation of conformational dynamics and photobleaching.
- Data Analysis:

- Identify single-molecule spots and extract the fluorescence intensity time traces for both the donor (OG 488) and acceptor channels.
- Calculate the FRET efficiency (E_{FRET}) for each time point using the formula: $E_{\text{FRET}} = I_{\text{A}} / (I_{\text{D}} + I_{\text{A}})$ where I_{A} is the acceptor intensity and I_{D} is the donor intensity after correction for background and spectral crosstalk.
- Analyze the FRET time traces to identify different conformational states and their transition kinetics.

Protocol 3: Single-Molecule Tracking of EGFR in Live Cells

This protocol describes the tracking of Epidermal Growth Factor Receptor (EGFR) on the surface of live cells using OG 488-labeled EGF.[\[2\]](#)[\[10\]](#)

Materials:

- Cells expressing EGFR (e.g., A431 cells).
- Glass-bottom imaging dishes.
- EGF labeled with OG 488 NHS ester.
- Imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES).
- TIRF microscope with a 488 nm laser and an EMCCD camera.

Procedure:

- Cell Culture and Preparation:
 - Plate cells on glass-bottom dishes and grow to the desired confluency.
 - Prior to imaging, starve the cells in serum-free medium for several hours to reduce background signaling.
- Labeling:

- Prepare a dilute solution of OG 488-labeled EGF (e.g., 0.5-5 ng/mL) in imaging medium.
- Add the labeling solution to the cells and incubate for 10-15 minutes at 37°C to allow for binding to EGFR.
- Wash the cells gently with imaging medium to remove unbound EGF.
- Imaging:
 - Mount the dish on the TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Use the 488 nm laser to excite the OG 488-EGF.
 - Acquire time-lapse image series with a high frame rate (e.g., 20-50 frames per second) to capture the diffusion of individual EGFR molecules.
- Data Analysis:
 - Use single-particle tracking software to identify and track the movement of individual fluorescent spots over time.
 - From the trajectories, calculate parameters such as the mean squared displacement (MSD) and diffusion coefficients to characterize the mobility of EGFR.
 - Analyze changes in diffusion behavior upon stimulation or drug treatment.

Visualizations

Signaling Pathway: EGFR Dimerization

The following diagram illustrates the simplified signaling pathway of Epidermal Growth Factor Receptor (EGFR) dimerization upon ligand binding, a process often studied using single-molecule techniques.^{[1][13][14]}

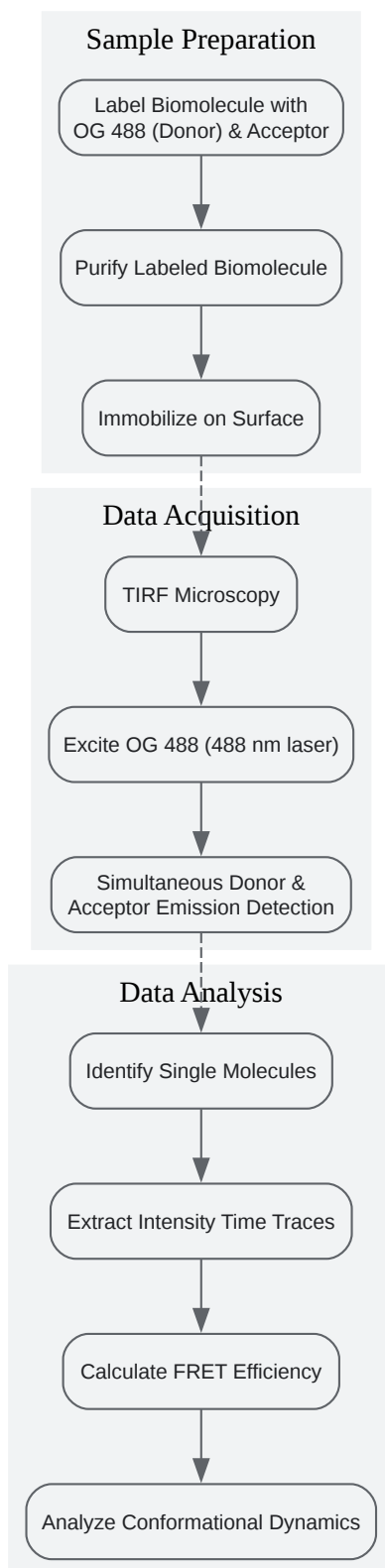


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Caption: EGFR Dimerization Pathway

Experimental Workflow: Single-Molecule FRET

This diagram outlines the general workflow for a single-molecule FRET experiment.

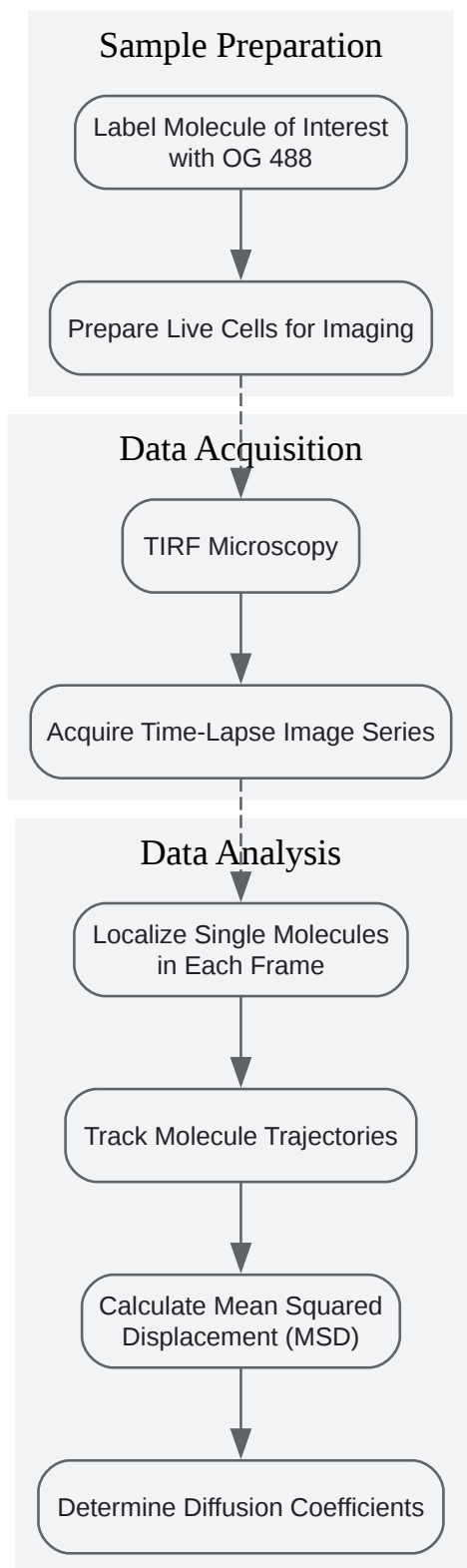


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Caption: smFRET Experimental Workflow

Experimental Workflow: Single-Molecule Tracking

This diagram illustrates the typical workflow for a single-molecule tracking experiment.



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Caption: SMT Experimental Workflow

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